3-Isopropylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-7(8)10-4-3-9-6/h3-5H,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGRKDNOTWDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Isopropylpyrazin 2 Amine and Its Analogs
Strategic Approaches to Pyrazine (B50134) Ring Construction in Amine Synthesis
The formation of the pyrazine ring is a critical step in the synthesis of 2-aminopyrazine (B29847) derivatives. Various strategic approaches have been developed to construct this heterocyclic scaffold, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Condensation-Based Cyclization Reactions
Condensation reactions represent a classical and widely utilized method for pyrazine synthesis. These reactions typically involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation to form the aromatic pyrazine ring. unimas.myajgreenchem.comrsc.org For instance, the reaction of a 1,2-diamine with a 1,2-diketone is a straightforward approach to symmetrical pyrazines. ajgreenchem.com A notable example is the synthesis of pyrazine derivatives through the condensation of ethylenediamine (B42938) with vicinal diols, a method often employed in industrial settings. nih.gov
Another common condensation approach involves the self-condensation of α-aminocarbonyl compounds to yield a 3,6-dihydropyrazine intermediate, which is subsequently oxidized to the corresponding pyrazine. unimas.my The choice of oxidizing agent, such as copper (II) oxide or manganese oxide, is crucial for the successful aromatization of the dihydropyrazine (B8608421) intermediate. unimas.my
Ring Closure Methodologies
Ring closure strategies provide alternative pathways to the pyrazine core, often starting from acyclic precursors. One such method involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which upon oxidation, yield the corresponding pyrazine. unimas.my Another approach reported the formation of a pyrazine derivative from the reaction of dicyanide with ammonia (B1221849). unimas.my
Furthermore, the synthesis of pyrazines can be achieved through the thermolysis of geminal diazido compounds derived from N-allyl malonamides. This reaction proceeds via an intramolecular 1,3-dipolar cycloaddition to form a triazoline intermediate, which then eliminates nitrogen and hydrazoic acid to yield the pyrazine ring. rsc.org
Metal-Catalyzed Formation of Substituted Pyrazines
Metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of pyrazines, offering high efficiency and selectivity. nih.govacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently used to introduce substituents onto a pre-formed pyrazine ring. researchgate.net
Manganese pincer complexes have been successfully employed as catalysts for the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically substituted 2,5-dialkylpyrazines. nih.govacs.orgnih.gov This method is environmentally benign, producing only water and hydrogen gas as byproducts. nih.govacs.org For example, the use of 2-amino-3-methylbutane-1-ol as a substrate yields 2,5-diisopropylpyrazine (B1313309) in good yield. acs.org
Ruthenium(II) catalysts have also been shown to effectively catalyze the C-H arylation of phenyl-substituted pyrazines, demonstrating the potential for direct functionalization of the pyrazine core. mdpi.com
Sustainable and Green Chemistry Routes for Pyrazine Derivatives
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. nih.govrsc.orgrsc.org In the context of pyrazine synthesis, green chemistry approaches aim to minimize waste, use less hazardous reagents, and improve atom economy. nih.govunimas.my
The use of earth-abundant metal catalysts, such as manganese, in place of noble metals like palladium and ruthenium, is a key aspect of green pyrazine synthesis. nih.govacs.org Additionally, the development of one-pot syntheses and reactions that proceed in environmentally benign solvents like water contributes to the sustainability of these processes. ajgreenchem.commdpi.com The use of onion extract as a natural catalyst for the condensation of 1,2-diketones with 1,2-diamines has been reported as a green and cost-effective method for pyrazine synthesis. ajgreenchem.com
Enzymatic and Biocatalytic Synthesis of Pyrazine Amine Scaffolds
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing pyrazine derivatives. nih.govresearchgate.netnih.gov Enzymes, such as transaminases (ATAs), can be used to catalyze the key amination step in the synthesis of pyrazines. nih.gov For instance, the treatment of α-diketones with an ATA in the presence of an amine donor yields an α-amino ketone, which can then undergo oxidative dimerization to form the corresponding pyrazine. nih.gov This chemo-enzymatic approach has been successfully applied to the synthesis of various substituted pyrazines. nih.gov
Furthermore, a novel enzymatic cascade in Pseudomonas fluorescens has been discovered that produces monocyclic pyrazines from α-amino acids. researchgate.netnih.gov This pathway involves a novel amino acid C-acetyltransferase and an oxidase, which together facilitate the formation of the pyrazine ring. researchgate.netnih.gov The biosynthesis of 2,5-diisopropylpyrazine has also been observed in the fruit fly Anastrepha serpentina, starting from the dimerization of L-valine. researchgate.net
Directed Functionalization and Isopropyl Group Introduction
The introduction of specific functional groups, such as the isopropyl group, onto the pyrazine ring is crucial for tuning the properties of the final compound. Directed functionalization methods allow for the regioselective installation of substituents.
One common strategy for functionalization is directed metalation, where a directing group on the pyrazine ring guides a metal catalyst to a specific position for C-H activation and subsequent reaction with an electrophile. scholaris.ca Halogenated 2-aminopyrazines are also valuable intermediates, as the halogen atoms can be readily replaced through nucleophilic aromatic substitution or cross-coupling reactions. rsc.orggoogle.comthieme.de
The introduction of an isopropyl group can be achieved through various methods. The Minisci radical alkylation of pyrazine-2-carbonitrile has been successfully used to introduce an isopropyl group at the 5-position. mdpi.com Another approach involves the use of starting materials that already contain the isopropyl group, such as 2-amino-3-methylbutane-1-ol in the manganese-catalyzed dehydrogenative coupling, which directly yields 2,5-diisopropylpyrazine. acs.org
Table 1: Examples of Metal-Catalyzed Pyrazine Synthesis
| Catalyst | Starting Material(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Manganese Pincer Complex | 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 | acs.org |
| Manganese Pincer Complex | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 | acs.org |
| Ruthenium(II) Catalyst | 2-Alkenylpyrazines and Aryl Halides | β-Arylated Pyrazines | - | mdpi.com |
Table 2: Chemo-enzymatic Synthesis of Symmetrical Pyrazines
| Substrate | Enzyme | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Phenylpropane-1,2-dione | ATA-113 | 2,5-Dimethyl-3,6-diphenylpyrazine | 50 | d-nb.info |
| 3,4-Hexanedione | ATA-113 | 2,5-Diethyl-3,6-dimethylpyrazine | 65 | d-nb.info |
Amination Reactions of Halogenated Pyrazine Precursors
The introduction of an amino group onto a pyrazine ring, particularly one that is halogenated, is a fundamental step in the synthesis of 3-isopropylpyrazin-2-amine and its derivatives. This transformation is typically achieved through nucleophilic aromatic substitution reactions.
Recent studies have explored the amination of halogenated pyrazine scaffolds. For instance, the reaction of 5-chloro-3-(4-chlorophenyl)- rsc.orgresearcher.liferesearchgate.nettriazolo[4,3-a]pyrazine with various primary amines has been investigated. beilstein-journals.org These reactions, when conducted with an excess of the primary amine at room temperature, have been shown to produce the desired aminated analogs in yields ranging from 18% to 87%. beilstein-journals.orgbeilstein-journals.org The reactions generally proceed to completion within 6 to 16 hours and result in high-purity products after chromatographic separation. beilstein-journals.org Interestingly, these reactions have been observed to exclusively yield the tele-substituted product, where the amine adds to a position other than the one bearing the halogen. beilstein-journals.org
A specific example of a related reaction is the synthesis of 3,5-Dibromo-N-isopropylpyrazin-2-amine. thieme-connect.de This is achieved by treating N-isopropylpyrazinamine with N-Bromosuccinimide (NBS) in a mixture of DMSO and water. thieme-connect.de
Regioselective Introduction of the Isopropyl Moiety
The precise placement of the isopropyl group on the pyrazine core is critical for the synthesis of the target compound. Achieving regioselectivity is a key challenge that chemists address through various synthetic strategies.
While direct methods for the regioselective introduction of an isopropyl group onto a pre-formed aminopyrazine are not extensively detailed in the provided results, related methodologies on other heterocyclic systems offer insights. For instance, in the synthesis of pyrazole (B372694) derivatives, regioselective C3-arylation has been achieved through the reaction of pyrazole N-oxides with arynes under mild conditions. scholaris.ca This suggests that activation of the pyrazine ring could be a viable strategy for controlling the position of incoming substituents.
Another approach involves the use of organometallic reagents. The deprotonation of a 4-methyl-5-cyano pyrazole using TMPMgCl·LiCl followed by a Negishi cross-coupling has been used to introduce aryl groups at the C3 position. scholaris.ca Such cross-coupling strategies could potentially be adapted for the introduction of an isopropyl group, perhaps by using an appropriate isopropyl-containing organometallic reagent.
Strategies for Chiral Synthesis and Stereocontrol
For analogs of this compound that are chiral, the development of synthetic methods that control the stereochemistry is paramount. This is often accomplished using chiral auxiliaries, catalysts, or starting materials from the chiral pool. ub.edu
A prominent strategy for the asymmetric synthesis of α-amino acids and their derivatives is the use of the Schöllkopf chiral auxiliary, (R)- or (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. researchgate.netnih.gov This method involves the regioselective lithiation of the chiral auxiliary, followed by reaction with an electrophile to introduce a new substituent with high diastereoselectivity. nih.gov Subsequent mild hydrolysis yields the α-substituted amino acid methyl ester. nih.gov This approach has been successfully used in the synthesis of various tryptophan analogs. nih.gov
Another key strategy in asymmetric synthesis is reductive amination, which can produce chiral amines from prochiral carbonyl compounds with high yields and enantioselectivity. d-nb.info This two-step process often utilizes a chiral auxiliary to direct the stereochemical outcome of the reduction. d-nb.info
The table below summarizes some of the key reagents and their roles in the synthesis of chiral compounds.
| Reagent/Method | Role | Typical Application |
| Schöllkopf Chiral Auxiliary | Chiral directing group | Asymmetric synthesis of α-amino acids |
| Reductive Amination | Formation of chiral amines | Synthesis of chiral amines from ketones/aldehydes |
| Chiral Catalysts | Enantioselective reaction promotion | Various asymmetric transformations |
Advanced Synthetic Techniques and Process Optimization
To meet the demands of modern chemical synthesis, the development of advanced techniques that are both efficient and scalable is crucial. This includes the application of continuous-flow synthesis and the optimization of reaction protocols to maximize yield and throughput.
Continuous-Flow Synthesis Applications
Continuous-flow synthesis has emerged as a powerful tool for the production of various chemical compounds, including pyrazine derivatives. This technique offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.orgresearcher.lifenih.gov
A continuous-flow system has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. rsc.orgresearcher.lifenih.gov This system utilizes an immobilized enzyme, Lipozyme® TL IM, as a catalyst. rsc.orgresearcher.lifenih.gov The reaction parameters, including solvent, substrate ratio, temperature, and flow rate, have been optimized to achieve high yields. researcher.life For example, using tert-amyl alcohol as a solvent at 45°C with a residence time of 20 minutes, a maximum yield of 91.6% was obtained for a pyrazinamide derivative. researcher.life This method has been shown to be applicable to a range of substrates, including aliphatic amines, benzylamines, and morpholines, demonstrating its versatility. rsc.orgresearcher.life
The experimental setup for such a continuous-flow system typically consists of syringe pumps to introduce the reactant streams, a Y-shaped mixer, and a packed-bed reactor containing the immobilized enzyme. rsc.org The use of a continuous-flow microreactor has been shown to significantly improve the space-time yield compared to traditional batch reactors. nih.gov
Development of High-Yield and Scalable Protocols
The development of high-yield and scalable synthetic protocols is essential for the practical application of any chemical synthesis. This involves optimizing reaction conditions and exploring efficient purification methods.
For the synthesis of pyrazinamide derivatives in a continuous-flow system, a study demonstrated that the process is scalable and can produce a variety of derivatives with desirable yields. researcher.life The optimization of reaction conditions, such as temperature and reaction time, is a key factor in achieving high yields. researcher.lifenih.gov
In the context of large-scale synthesis, methodologies that avoid hazardous reagents and extreme reaction conditions are highly desirable. For example, an improved large-scale synthesis of the Schöllkopf chiral auxiliaries has been developed that avoids the use of phosgene (B1210022) or triphosgene (B27547) and low-temperature reactions. researchgate.net Similarly, efficient and scalable methods have been reported for the synthesis of other chemical intermediates, such as 2,3-epoxypropyl phenylhydrazones. nih.gov
Reaction Pathways Involving the Pyrazine Nitrogen Atoms
The pyrazine ring contains two nitrogen atoms at positions 1 and 4. These nitrogen atoms possess lone pairs of electrons, bestowing basic properties upon the molecule. However, pyrazine is a weaker base than its analogue pyridine (B92270). unimas.my This reduced basicity is attributed to the electron-withdrawing inductive effect of the second nitrogen atom, which decreases the availability of the lone pairs for protonation or reaction with electrophiles. unimas.myresearchgate.net
Reactivity of the Primary Amine Functional Group
The primary amine group at the 2-position is a key site of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.
Nucleophilic Substitution Reactions
The primary amine of this compound can act as a nucleophile, attacking electrophilic centers. science-revision.co.uk This is a characteristic reaction of primary amines. chemguide.co.uk A common example of such a reaction is acylation, where the amine reacts with acylating agents like acid chlorides or anhydrides. d-nb.info In this type of nucleophilic substitution, the nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide derivative after the loss of a leaving group (e.g., a chloride ion). d-nb.info
Table 1: General Scheme for Nucleophilic Acylation of this compound
| Reactant 1 | Reactant 2 (Acylating Agent) | Product |
| This compound | R-COCl (Acid Chloride) | N-(3-isopropylpyrazin-2-yl)acetamide |
| This compound | (R-CO)₂O (Acid Anhydride) | N-(3-isopropylpyrazin-2-yl)acetamide |
Note: R represents an alkyl or aryl group.
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent elimination of a water molecule from the hemiaminal yields the stable imine product. wikipedia.org The reaction is reversible and often driven to completion by removing the water formed during the reaction. wikipedia.org
Table 2: General Condensation Reaction with Carbonyl Compounds
| Reactant 1 | Reactant 2 (Carbonyl) | Intermediate | Product (Imine/Schiff Base) |
| This compound | Aldehyde (R-CHO) | Hemiaminal | N-(alkylidene)-3-isopropylpyrazin-2-amine |
| This compound | Ketone (R-CO-R') | Hemiaminal | N-(alkylidene)-3-isopropylpyrazin-2-amine |
Note: R and R' represent alkyl or aryl groups.
The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a fundamental transformation in organic synthesis. rsc.org
Alkylation Processes
The primary amine group can be alkylated by reaction with alkyl halides. masterorganicchemistry.com This reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. chemguide.co.uk However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Consequently, it can compete with the remaining primary amine for the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmasterorganicchemistry.com This typically results in a mixture of products that can be difficult to separate. psu.edu To achieve mono-alkylation, a large excess of the amine is often required. chemguide.co.uk
Reactions at the Pyrazine Ring System
Electrophilic Aromatic Substitution Potentials
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netlibretexts.org However, the reactivity and regioselectivity of EAS are significantly influenced by the substituents on the ring. uci.edu In this compound, the ring is substituted with two electron-donating groups: a strongly activating amino group (-NH₂) and a weakly activating isopropyl group (-CH(CH₃)₂).
Both the amino and isopropyl groups are ortho, para-directors. uci.edu The powerful activating and directing effect of the amino group is expected to dominate, making the ring more susceptible to electrophilic attack than unsubstituted pyrazine and directing incoming electrophiles to the positions ortho and para to it.
A documented example of this reactivity is the bromination of N-isopropylpyrazin-2-amine. Reaction with N-bromosuccinimide (NBS) results in the formation of 3,5-Dibromo-N-isopropylpyrazin-2-amine. thieme-connect.demolaid.com This demonstrates that electrophilic substitution is feasible and occurs at the available carbon atoms on the pyrazine ring, specifically at positions C-3 and C-5, which are ortho and para to the directing amino group.
Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH₂ | C-2 | Strong Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -CH(CH₃)₂ | C-3 | Weak Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |
Given the positions of the existing substituents, the potential sites for electrophilic attack are C-5 and C-6. The amino group at C-2 directs to C-3 (blocked) and C-5 (para). The isopropyl group at C-3 directs to C-2 (blocked) and C-5 (ortho). Both groups reinforce substitution at the C-5 position.
Oxidation and Reduction Chemistry of the Pyrazine Core
The pyrazine core of this compound is susceptible to both oxidation and reduction reactions, a characteristic feature of many nitrogen-containing heterocyclic compounds. The electrochemical behavior of pyrazine derivatives is complex and highly dependent on factors such as pH, the nature of substituents, and the solvent system. researchgate.netcdnsciencepub.com Generally, the pyrazine ring undergoes reduction to form dihydropyrazine and subsequently tetrahydropyrazine (B3061110) (piperazine) derivatives. cdnsciencepub.com
The presence of substituents on the pyrazine ring significantly influences its redox potentials. Electron-donating groups, such as the amino (-NH₂) and isopropyl (-CH(CH₃)₂) groups in this compound, are expected to make the pyrazine ring more electron-rich. This increased electron density generally makes the ring easier to oxidize and harder to reduce compared to unsubstituted pyrazine. nih.govmdpi.com Conversely, electron-withdrawing groups increase the reduction potential. nih.gov Studies on various substituted pyrazines have shown that electron-donating methyl groups decrease the reduction potential (make it more negative), while electron-withdrawing carboxyl groups increase it (make it more positive). researchgate.net
The table below illustrates the effect of substituents on the first reduction potential of the pyrazine ring, demonstrating the influence of electronic effects.
| Compound | Substituent(s) | First Reduction Potential (V vs. Ag/AgCl) | Conditions | Reference |
| Pyrazine | None | -1.18 | pH 13, 0.1 M KOH/0.9 M KCl | researchgate.net |
| Methylpyrazine | -CH₃ | -1.29 | pH 13, 0.1 M KOH/0.9 M KCl | researchgate.net |
| 2,5-Dimethylpyrazine (B89654) | 2,5-di-CH₃ | -1.39 | pH 13, 0.1 M KOH/0.9 M KCl | researchgate.net |
| Pyrazine-2-carboxylic acid | -COOH | -0.82 | pH 13, 0.1 M KOH/0.9 M KCl | researchgate.net |
| 2,3-Pyrazinedicarboxylic acid | 2,3-di-COOH | -0.56 | pH 13, 0.1 M KOH/0.9 M KCl | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The reaction pathway can be influenced by the stability of intermediates and transition states. psiberg.com
Concerted and Stepwise Mechanisms
Chemical transformations can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single step through one transition state, or a stepwise mechanism, which involves one or more reactive intermediates and multiple transition states. psiberg.comresearchgate.net The choice between these pathways is often dictated by the energetic accessibility of the potential intermediates. harvard.edu
In the context of nucleophilic aromatic substitution (SₙAr) reactions, a common reaction type for heterocyclic compounds, the mechanism can be either concerted or stepwise. acs.org A stepwise SₙAr reaction proceeds via a stable, discrete intermediate known as a Meisenheimer complex. researchgate.net However, computational and experimental studies have shown that for many heterocyclic systems, including pyrazines, concerted mechanisms are common, particularly when the leaving group is effective (e.g., Cl, Br). harvard.edu For substitutions on pyrazine, concerted mechanisms are generally predicted to be more likely than stepwise ones. harvard.edu The energy of the potential Meisenheimer complex relative to the reactants and products determines the pathway; if the intermediate is significantly stabilized, a stepwise reaction is favored, whereas a less stable intermediate leads to a concerted process. researchgate.net
Radical Intermediates and Pathways
Reactions involving radical intermediates offer a powerful method for the functionalization of heterocyclic compounds. These mechanisms typically involve single-electron transfer (SET) processes, often initiated by photoredox catalysts or thermal means. mdpi.com The Minisci reaction, for example, is a classic method for the C-H alkylation of N-heteroarenes that proceeds via the addition of an alkyl radical to the protonated heterocycle. chim.it
For aminopyrazines, the generation of radical intermediates can be facilitated under various conditions. Photoredox catalysis, which uses visible light to generate reactive species, is a prominent method for initiating radical reactions. mdpi.comresearchgate.net In these systems, a photocatalyst absorbs light and engages in an electron transfer event with a substrate to form a radical ion. mdpi.com Pyrazine derivatives themselves can act as "metal-free" organic photosensitizers, capable of activating other molecules to complete a catalytic cycle. researchgate.netacs.org For instance, pyrazine-based photosensitizers have been shown to activate molecular oxygen to generate superoxide (B77818) radicals, which can participate in subsequent reaction steps. acs.org
The amino group on this compound can play a significant role in radical-mediated processes. In some tandem reactions, radical intermediates are key to forming multiple C-N bonds in a single pot. researchgate.net The stability of any potential radical intermediate is a key factor in its reactivity. While direct studies on this compound are limited, research on related N-heterocycles shows that radical addition to the ring, followed by an oxidation step, is a viable pathway for functionalization. chim.it
Catalytic Reaction Mechanisms
This compound can participate in catalytic reactions either as a substrate or as a ligand that coordinates to a metal center to form an active catalyst. nih.govrsc.org Catalysts accelerate reactions by providing an alternative mechanism with a lower activation energy. tandfonline.com
Aminopyrazines as Ligands: The nitrogen atoms of the pyrazine ring and the exocyclic amino group in this compound are potential coordination sites for transition metals. Aminopyridine and aminopyrazine derivatives have been successfully used as ligands in various catalytic systems. nih.govresearchgate.net For example, 2-aminopyrazine has been functionalized onto a silica (B1680970) support to create a heterogeneous ligand for copper-catalyzed C-H oxidation reactions. researchgate.net In such a system, the aminopyrazine moiety coordinates to the copper(I) center, facilitating the catalytic cycle of olefin oxidation. Similarly, aminopyrazine has been used as a substrate in palladium-catalyzed C-N cross-coupling reactions, where it couples with aryl halides to form N-arylaminopyrazines. nih.gov The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov
Aminopyrazines as Substrates in Catalysis: As a substrate, this compound can undergo functionalization through transition metal-catalyzed cross-coupling reactions. The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of aminoheterocycles like aminopyrazine with various aryl halides. nih.govnih.gov In one study, a catalyst system based on the ligand EPhos was effective for the Pd-catalyzed coupling of aminopyrazine with an aryl bromide, highlighting the importance of ligand design in overcoming challenges associated with coupling heterocyclic amines. nih.gov The proposed catalytic cycle involves the coordination of the aminopyrazine to a Pd(II) intermediate prior to the bond-forming reductive elimination step.
The table below summarizes catalytic reactions involving aminopyrazine derivatives, illustrating their roles as both substrates and ligands.
| Role of Aminopyrazine | Reaction Type | Catalyst/Ligand System | Key Mechanistic Feature | Reference |
| Substrate | C-N Cross-Coupling | Pd(OAc)₂ / EPhos | Reductive elimination from Pd(II) complex | nih.gov |
| Substrate | C-N Cross-Coupling | Pd / BrettPhos & RuPhos | Ligand exchange within the catalytic cycle | nih.gov |
| Ligand | Allylic C-H Oxidation | CuOTf / Pyr-MCM-41 | Coordination to Cu(I) to activate the metal center | researchgate.net |
| Ligand | H₂ Generation | Cobalt Macrocycle / Ru-photosensitizer | Electron transfer from reduced photosensitizer to Co-catalyst | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound provides specific information about the chemical environment, number, and connectivity of protons. The expected signals are dictated by the distinct electronic environments of the pyrazine ring, the isopropyl substituent, and the amino group.
The protons on the pyrazine ring are expected to appear in the aromatic region, typically deshielded due to the ring's electronegative nitrogen atoms. The isopropyl group will exhibit two characteristic signals: a septet for the single methine proton, split by the six equivalent methyl protons, and a doublet for the six methyl protons, split by the single methine proton. The amino (-NH₂) protons generally appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.orgacdlabs.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyrazine-H (2 protons) | 7.5 - 8.0 | m (multiplet) | - | 2H |
| -NH₂ (2 protons) | 4.5 - 5.5 | br s (broad singlet) | - | 2H |
| Isopropyl-CH (1 proton) | 3.0 - 3.5 | sep (septet) | ~6.8 | 1H |
Note: Predicted values are based on typical chemical shifts for pyrazine and amine compounds. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected: four for the pyrazine ring carbons and two for the isopropyl group carbons (one for the methine and one for the two equivalent methyls). The carbons of the pyrazine ring are significantly deshielded, appearing at higher chemical shifts. docbrown.info Carbons directly attached to nitrogen atoms are also characteristically shifted downfield. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine C-2 | 155 - 160 |
| Pyrazine C-3 | 150 - 155 |
| Pyrazine C-5 | 130 - 135 |
| Pyrazine C-6 | 125 - 130 |
| Isopropyl-CH | 28 - 33 |
Note: Predicted values are based on typical chemical shifts for substituted pyrazines and alkylamines. docbrown.infoajrconline.org
While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. scribd.commnstate.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons, confirming their connectivity. It would also show correlations between the two adjacent protons on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. researchgate.net It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming which proton signal belongs to the isopropyl CH and which carbon it is bonded to.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. uzh.ch This can provide insights into the preferred conformation of the molecule, such as the spatial orientation of the isopropyl group relative to the plane of the pyrazine ring.
Carbon-13 NMR (13C NMR)
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Molecular Bonds
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. americanpharmaceuticalreview.com These methods are excellent for identifying functional groups.
The IR spectrum of this compound would show characteristic absorptions for the primary amine, the aromatic ring, and the aliphatic isopropyl group. openstax.orglibretexts.org Primary amines typically exhibit two distinct N-H stretching bands (one symmetric, one asymmetric) in the 3300-3500 cm⁻¹ region. msu.eduias.ac.in C-H stretching vibrations for the aromatic pyrazine ring appear just above 3000 cm⁻¹, while those for the aliphatic isopropyl group appear just below 3000 cm⁻¹. The pyrazine ring itself will have characteristic C=C and C=N stretching absorptions in the 1400-1600 cm⁻¹ fingerprint region. researchgate.net
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the pyrazine ring vibrations are typically strong and well-defined, making Raman an excellent tool for analyzing the core heterocyclic structure. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) | Medium-Weak |
| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1550 - 1650 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |
| Pyrazine Ring | C=N, C=C Ring Stretch | 1400 - 1600 | Strong |
| Aliphatic C-H | C-H Bend | 1350 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₁₁N₃, giving it a nominal mass of 137 Da. In accordance with the nitrogen rule, the odd number of nitrogen atoms results in an odd nominal molecular mass. libretexts.org
Upon electron impact ionization, the molecular ion (M⁺˙) would be observed. A primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this compound, this would involve the cleavage of the C-C bond between the pyrazine ring and the isopropyl group, leading to a highly stable pyrazinylaminium radical cation or the loss of a methyl group from the isopropyl moiety.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 137 | [M]⁺˙ (Molecular Ion) |
| 122 | [M - CH₃]⁺ (Loss of a methyl radical) |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 0.001 Da or better. measurlabs.com This precision is critical for unambiguously determining the elemental composition of the molecular ion and its fragments. While nominal mass spectrometry might not distinguish C₇H₁₁N₃ from another compound with a mass of 137 Da (e.g., C₈H₁₅O), HRMS can easily differentiate them based on their exact masses, which are calculated from the most abundant isotopes of each element. lcms.cz This makes HRMS an essential tool for confirming the identity of a synthesized compound or identifying an unknown.
Table 5: High-Resolution Mass Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₇H₁₁N₃ | [M]⁺˙ | 137.09530 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For the structural confirmation of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic product ions. nih.gov
The fragmentation of this compound is governed by established chemical principles, particularly the cleavage of bonds adjacent to charge-bearing sites or the formation of stable neutral losses and fragment ions. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of isopropyl-substituted pyrazines, a dominant fragmentation is the loss of a methyl radical (CH₃•) from the isopropyl group, leading to a stable secondary carbocation. oup.com Another common fragmentation for such compounds involves the loss of ethylene (B1197577) (C₂H₄) via a rearrangement reaction. oup.com
The predicted MS/MS fragmentation of this compound (Molecular Weight: 137.19 g/mol ) would begin with the selection of the precursor ion at m/z 138 [M+H]⁺. The subsequent fragmentation would likely produce a prominent product ion at m/z 123, corresponding to the loss of a neutral methyl radical (15 Da). Further fragmentation of the pyrazine ring can also occur, leading to smaller, diagnostic ions.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 138.12 | 123.09 | CH₃• (Methyl Radical) | [C₆H₉N₂]⁺ |
| 138.12 | 96.07 | C₃H₆ (Propene) | [C₄H₆N₂]⁺ |
| 123.09 | 96.07 | HCN (Hydrogen Cyanide) | [C₅H₈N]⁺ |
This data is predictive and based on established fragmentation patterns for related chemical structures.
Chromatographic Methods in Purity Assessment and Isolation
Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. google.com For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for quality control and preparative isolation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved using a reverse-phase (RP) column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. sielc.com
For the analysis of aminopyrazines, a common approach involves a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. researchgate.net An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the amine is in its protonated form. sielc.com Detection is commonly performed using a UV detector, as the pyrazine ring possesses a chromophore that absorbs UV light. For enhanced sensitivity and selectivity, especially at trace levels, derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection can be employed. oiv.int
Table 2: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
This method is a representative example and may require optimization for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile compounds. While primary amines can be challenging to analyze directly by GC due to their polarity causing peak tailing on standard columns, appropriate methods can yield excellent results. labrulez.com The use of specialized deactivated columns or chemical derivatization can mitigate these issues. labrulez.comjfda-online.com
For this compound, a suitable GC method would employ a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). gdut.edu.cn A temperature program is used to ensure adequate separation from solvent and any impurities. The mass spectrometer serves as a highly specific detector, providing both quantitative data and mass spectra for identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 137 and a characteristic base peak at m/z 122, resulting from the loss of a methyl group ([M-15]⁺), which is typical for isopropyl-substituted pyrazines. oup.comnih.gov
Table 3: Representative GC-MS Method for Analysis of this compound
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 280 °C |
| Oven Program | 80 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
This method is a representative example and may require optimization.
Synthesis and Manufacturing
The synthesis of 3-Isopropylpyrazin-2-amine can be approached through various laboratory-scale methods. One potential route involves the condensation of appropriate precursors to form the pyrazine (B50134) ring, followed by the introduction or modification of the isopropyl and amine groups. For example, a common method for creating similar pyrazine derivatives involves the cyclization of precursors under specific reaction conditions.
Industrial-scale manufacturing would likely involve a multi-step synthesis designed for high yield and purity. Such processes often utilize advanced catalysts and optimized reaction conditions to ensure efficient production.
Spectroscopic and Analytical Data
The structural elucidation of 3-Isopropylpyrazin-2-amine relies on various spectroscopic techniques.
¹H NMR Spectroscopy : In the proton NMR spectrum, one would expect to see signals corresponding to the protons of the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton). The amine protons would likely appear as a broad singlet, and the protons on the pyrazine (B50134) ring would have characteristic chemical shifts in the aromatic region. libretexts.org The exact chemical shifts are influenced by the electronic environment of the molecule.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would show distinct signals for the carbons of the isopropyl group and the four carbons of the pyrazine ring. The chemical shifts of the ring carbons would be indicative of their substitution pattern.
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group, typically in the region of 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations for the isopropyl group and aromatic C-H and C=N stretching from the pyrazine ring would also be present. libretexts.org
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic fragments of the pyrazine ring.
Computational Chemistry and Theoretical Investigations of 3 Isopropylpyrazin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. ekb.egnih.gov It is favored for its balance of accuracy and computational efficiency. DFT studies on 3-isopropylpyrazin-2-amine typically involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. These calculations can predict key structural parameters. For instance, a typical DFT calculation, such as one using the B3LYP functional with a 6-31G(d) basis set, would be employed to determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govresearchgate.net
From these calculations, other electronic properties can be derived. The distribution of electron density can be analyzed through methods like Mulliken population analysis to assign partial charges to each atom, revealing insights into the molecule's reactivity and intermolecular interaction sites. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's electronic stability and its propensity to undergo electronic transitions.
Table 1: Representative Optimized Geometric Parameters for this compound calculated via DFT (Note: This data is illustrative of typical DFT output for a molecule of this type.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 (Pyrazine) | 1.34 Å |
| C3-C(isopropyl) | 1.52 Å | |
| C2-N (amine) | 1.37 Å | |
| N-H (amine) | 1.01 Å | |
| Bond Angle | N1-C2-C3 | 121.5° |
| C2-C3-C(isopropyl) | 122.0° | |
| C3-C2-N(amine) | 120.5° | |
| Dihedral Angle | N1-C2-C3-C4 | -0.5° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data from experimental findings. rsc.orgaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, though they are significantly more computationally demanding. arxiv.orgnih.govaps.org
For a molecule like this compound, ab initio calculations are typically used to obtain highly accurate single-point energies for geometries optimized at a lower level of theory (like DFT). This allows for a more precise determination of conformational energies and reaction barriers. Due to their computational expense, their application is often reserved for smaller molecules or for benchmarking the results obtained from more efficient methods like DFT. For example, a Coupled Cluster calculation could provide a "gold standard" energy value to validate the accuracy of a range of DFT functionals for this specific molecular system.
Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, N-H bends, or pyrazine (B50134) ring vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹³C, ¹H) within the molecule. docbrown.info These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation when compared with experimental NMR spectra.
Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical DFT calculations. Experimental verification is required.)
| Predicted Frequency (cm⁻¹) | Vibrational Assignment |
| 3450 | N-H Asymmetric Stretch |
| 3360 | N-H Symmetric Stretch |
| 3050 | Aromatic C-H Stretch |
| 2970 | Aliphatic C-H Stretch |
| 1645 | N-H Scissoring |
| 1590 | Pyrazine Ring Stretch |
| 1450 | C-H Bending |
Ab Initio Methods for High-Accuracy Calculations
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore the molecule's conformational flexibility and its behavior over time.
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. scribd.comlibretexts.org For this compound, the most significant conformational freedom comes from the rotation of the isopropyl group around the C3-C(isopropyl) single bond.
To explore the conformational landscape, a potential energy surface (PES) scan is typically performed. This involves systematically rotating the dihedral angle defining the orientation of the isopropyl group relative to the pyrazine ring and calculating the molecule's energy at each step. lumenlearning.com The resulting energy profile reveals the most stable (low-energy) conformations and the energy barriers between them. For the isopropyl group, staggered conformations, which minimize steric hindrance between the methyl groups and the pyrazine ring, are expected to be the most stable. organicchemistrytutor.com In contrast, eclipsed conformations, where these groups are aligned, represent energy maxima. organicchemistrytutor.com
Molecular Mechanics (MM) is a method that uses classical physics and pre-parameterized force fields to calculate molecular energies, avoiding the high cost of quantum mechanics. dovepress.com It is particularly suited for very large systems or for long-timescale simulations.
Molecular Dynamics (MD) simulations use these MM force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. dovepress.commdpi.com An MD simulation of this compound would typically place the molecule in a simulation box filled with a solvent (like water) to mimic solution conditions. mdpi.com The simulation, run for nanoseconds or even microseconds, tracks the trajectory of every atom, providing a detailed picture of the molecule's dynamic behavior. nih.gov This allows for the study of its flexibility, the time-averaged conformations it adopts, and its interactions with surrounding solvent molecules.
Solvent Effects and Implicit Solvation Models
In computational chemistry, the surrounding solvent environment can significantly influence the properties and reactivity of a solute molecule like this compound. numberanalytics.com Capturing these effects is crucial for accurate predictions. Implicit solvation models, which represent the solvent as a continuous medium with specific properties like a dielectric constant, offer a computationally efficient way to account for these interactions. numberanalytics.comfaccts.de
Several popular implicit solvation models are used in quantum chemistry calculations:
Polarizable Continuum Model (PCM): This widely used model treats the solvent as a polarizable dielectric medium. numberanalytics.com It is implemented in many quantum chemistry software packages and is effective for studying systems where electrostatic interactions are dominant. numberanalytics.com
Conductor-like Polarizable Continuum Model (CPCM): An evolution of PCM, the CPCM method treats the bulk solvent as a conductor-like polarizable continuum, defined by its refractive index and dielectric constant. faccts.de This approach includes the electrostatic contribution from the medium's interaction with the molecular surface charges directly in the Self-Consistent Field (SCF) calculation, yielding "solvated" molecular orbitals. faccts.de
Solvation Model based on Density (SMD): The SMD model is recognized for its accuracy in treating both electrostatic and non-electrostatic interactions between the solute and solvent. researchgate.netarxiv.org It separates the solvation free energy into bulk electrostatic contributions and cavity-dispersion-solvent-structure terms. researchgate.net
The choice of model depends on the specific chemical question. For aprotic solvents, models like the Self-Consistent Isodensity Polarizable Continuum Model (SCI-PCM) have proven successful in representing the significant effects of even low-polarity solvents. cas.cz For protic solvents like water, where specific interactions like hydrogen bonding are critical, implicit models may be less accurate than explicit models, which treat individual solvent molecules. cas.cz However, implicit models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) are still frequently used to simulate aqueous-phase conditions for general effects. researchgate.net
For this compound, with its amine and pyrazine nitrogen atoms capable of hydrogen bonding, the choice of solvent and solvation model would be critical in accurately predicting its conformation, electronic properties, and reactivity. Theoretical studies on similar heterocyclic amines have shown that increasing solvent polarity can significantly alter reaction energy profiles and the stability of intermediates and transition states. cas.cz
Computational Prediction of Reaction Pathways and Transition States
Theoretical chemistry provides powerful tools for predicting the most likely pathways a chemical reaction will follow, identifying transient intermediates, and characterizing the high-energy transition states that connect them. This is essential for understanding reaction mechanisms and designing new synthetic routes. rsc.org For a molecule like this compound, computational methods can be used to explore its synthesis, degradation, or metabolic pathways.
Manually exploring all possible reaction pathways is computationally prohibitive due to the vast complexity of chemical space. rsc.org Automated reaction discovery algorithms have emerged as a powerful solution to this challenge. These methods systematically explore a potential energy surface to find reaction paths without prior assumptions about the mechanism.
One prominent example is the Artificial Force-Induced Reaction (AFIR) method. nih.govacs.org The AFIR method works by applying an artificial force between fragments of a molecule or between different molecules to induce a chemical transformation, allowing for the systematic discovery of transition states. acs.orgchemrxiv.org This technique can be combined with other methods, like the Rate Constant Matrix Construction (RCMC) method, to estimate the computational yields of possible products and build a comprehensive reaction path network. nih.gov
The AFIR method has been successfully applied to explore complex reactions, including:
Three-component reactions involving amines, CO2, and other precursors. nih.gov
The elucidation of catalytic cycles, such as iron-catalyzed cross-coupling reactions. acs.org
The prediction of reactants from a known product by performing a reverse path search. chemrxiv.org
For this compound, the AFIR method could be employed to predict its formation from precursors or to identify potential metabolic or degradation pathways by simulating its interaction with reactive species.
Once potential reaction pathways are identified, the next step is to calculate their energetic profiles. This involves determining the relative energies of reactants, intermediates, transition states, and products. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.comsemanticscholar.org
Computational studies on pyrazine derivatives have shown that substituents significantly influence the energetic landscape. semanticscholar.org For example, electron-donating groups can raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, both affecting the HOMO-LUMO gap and thus the molecule's reactivity. semanticscholar.org By calculating the Gibbs free energy (ΔG) for each point along a reaction coordinate, chemists can construct a detailed energy profile that reveals the thermodynamic and kinetic favorability of a given transformation.
A conceptual energetic profile calculation for a transformation involving this compound would typically include the data points shown in the table below.
| Parameter | Description | Significance |
| E(Reactant) | The total electronic energy of the starting material(s). | Establishes the baseline energy for the reaction. |
| E(TS) | The energy of the transition state structure. | Determines the activation energy barrier (kinetics). A lower barrier means a faster reaction. |
| E(Intermediate) | The energy of any stable species formed during the reaction. | Helps to understand the step-wise nature of the mechanism. |
| E(Product) | The total electronic energy of the final product(s). | Determines the overall thermodynamics (ΔG) of the reaction. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlates with chemical reactivity and stability. mdpi.comsemanticscholar.org |
Automated Reaction Discovery Algorithms (e.g., AFIR Method)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are ligand-based computational modeling techniques used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. meilerlab.org These models establish a mathematical correlation between calculated molecular descriptors and an observed property. ijournalse.orgresearchgate.net For pyrazine derivatives, QSAR/QSPR studies have been instrumental in predicting properties ranging from flavor profiles to therapeutic activities. ijournalse.orgbrieflands.com
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. ijirset.com These descriptors are then correlated with experimental data using statistical methods like multiple linear regression (MLR) or machine learning algorithms. semanticscholar.orgijournalse.org
Studies on pyrazine derivatives utilize a wide array of descriptors to build predictive models. semanticscholar.orgijournalse.orgbrieflands.comijirset.com These can be broadly categorized as follows:
| Descriptor Category | Example Descriptors | Software/Method |
| Electronic | HOMO Energy (EHOMO), LUMO Energy (ELUMO), HOMO-LUMO Gap, Dipole Moment (µ), Hardness (η), Electronegativity (χ) | Gaussian, DFT ijournalse.orgijirset.com |
| Topological | Molecular Weight (MW), Molar Volume (MV), Molar Refractivity (MR), Parachor (Pc) | ACD/ChemSketch ijirset.com |
| Steric | Molecular Surface Area, Volume | Various |
| Thermodynamic | Heat of Formation | HyperChem, Gaussian semanticscholar.org |
By identifying which descriptors have the strongest correlation with a specific property (e.g., olfactive threshold or cytotoxic activity), researchers can gain insight into the structural features that govern that behavior. ijournalse.orgbrieflands.com For instance, a strong correlation with ELUMO might suggest that the molecule's ability to accept an electron is critical for its activity.
In silico methods, particularly those derived from Density Functional Theory (DFT), are powerful tools for predicting the intrinsic reactivity and stability of molecules like this compound. mdpi.comuantwerpen.be Key parameters derived from these calculations serve as indicators of chemical behavior.
The HOMO-LUMO energy gap (ΔE) is a primary indicator of stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. semanticscholar.org Studies on pyrazine derivatives have shown that the type and position of substituents on the pyrazine ring can tune this energy gap, thereby modulating reactivity. semanticscholar.org
Other important reactivity descriptors include:
Hardness (η): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. uantwerpen.be
Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. uantwerpen.be
Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. ijirset.com
Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (negative potential, red) regions prone to electrophilic attack and electron-poor (positive potential, blue) regions prone to nucleophilic attack. uantwerpen.be
The table below summarizes key descriptors used for predicting reactivity and stability.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Hardness (η) | η = (I - A) / 2 | Resistance to deformation or polarization. Higher η means lower reactivity. uantwerpen.be |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. uantwerpen.be |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity of a species to accept electrons. ijirset.com |
By calculating these descriptors for this compound, researchers can predict its susceptibility to different types of chemical reactions and compare its stability relative to other similar compounds.
Mechanistic Research on Biological Activities of Pyrazine Amines Excluding Clinical/safety
Investigation of Molecular Recognition and Ligand-Target Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Understanding how a ligand like 3-isopropylpyrazin-2-amine recognizes and binds to a biological target is fundamental to explaining its activity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov These studies provide valuable insights into the binding mode and affinity of the ligand-protein complex. For aminopyrazine derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes.
In studies of related pyrazine-containing compounds, the pyrazine (B50134) ring and its substituents have been shown to play a crucial role in binding. For instance, in the context of inhibiting Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), the aminopyrazine scaffold has been identified as a key pharmacophore that can engage in hydrogen bonding and cationic-π stacking interactions within the allosteric binding site. nih.gov
Research on tetra hydro imidazo[1,2-a] pyrazine derivatives as inhibitors of thioredoxin peroxidase B has utilized molecular docking to map hydrogen bond interactions, confirming the potency of these compounds. ajrconline.org These studies suggest that the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. The isopropyl group at the 3-position of this compound would likely be involved in hydrophobic interactions within a corresponding pocket of the protein's active site, potentially enhancing binding affinity and selectivity. plos.org Similarly, docking studies of quinoxaline (B1680401) (a benzopyrazine) derivatives against α-amylase have revealed key pharmacophoric features, highlighting the importance of specific structural moieties for potent inhibition. tandfonline.com
Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. frontiersin.org This includes the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.
While specific ITC data for this compound is not available in the public domain, studies on related pyrazine derivatives binding to proteins illustrate the utility of this technique. For example, ITC studies on the binding of 2-methoxy-3-isopropylpyrazine to the major urinary protein revealed that the binding is driven by favorable enthalpic contributions, which is often indicative of strong hydrogen bonding and van der Waals interactions.
A thermodynamic investigation of this compound binding to a target protein would be invaluable. The sign and magnitude of the enthalpic and entropic contributions would reveal the nature of the driving forces for binding. A favorable (negative) enthalpy change would suggest that hydrogen bonds and van der Waals interactions are dominant, while a favorable (positive) entropy change would point towards the significant role of the hydrophobic effect, possibly driven by the desolvation of the isopropyl group and the protein's binding pocket upon complex formation.
Beyond molecular docking and ITC, a suite of other biophysical methods can be employed to characterize ligand-protein binding. These techniques provide orthogonal data to confirm binding and to further detail the nature of the interaction. Such methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding interface. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, can identify the specific amino acid residues involved in the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that can determine the kinetics of binding, providing association (k_on) and dissociation (k_off) rate constants, in addition to the binding affinity. frontiersin.org
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding can be used to determine binding affinity. Alternatively, extrinsic fluorescent probes can be used.
Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, which is an indicator of a stabilizing interaction.
While direct biophysical characterization of this compound binding is yet to be reported, these methods are standard in drug discovery and would be essential in validating it as a ligand for any particular protein target.
Thermodynamics of Ligand-Protein Binding (e.g., Isothermal Titration Calorimetry)
Enzymatic Inhibition Mechanisms and Structure-Activity Relationships
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.orgbgc.ac.in They are a cornerstone of pharmacology. The aminopyrazine scaffold has been identified in a number of enzyme inhibitors, and understanding their mechanism of action and structure-activity relationships (SAR) is key to developing more potent and selective compounds.
Aminopyrazine derivatives have shown inhibitory activity against a range of enzymes. Of particular interest are thioredoxin peroxidase B and alpha-amylase, which are relevant targets for antioxidant and anti-diabetic therapies, respectively.
Thioredoxin Peroxidase B: This enzyme is part of the thioredoxin system, which protects cells from oxidative stress. Inhibition of this system can be a strategy in certain diseases. Research has shown that tetra hydro imidazo[1,2-a] pyrazine derivatives can inhibit thioredoxin peroxidase B. ajrconline.org The inhibitory activity is influenced by the nature of the substituents on the pyrazine core, with electron-withdrawing groups reportedly enhancing potency. ajrconline.org
Alpha-Amylase: This enzyme plays a key role in the digestion of starch, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported the inhibition of α-amylase by pyrazine derivatives. ajrconline.orgtandfonline.com For example, certain quinoxaline-based compounds have demonstrated potent α-amylase and α-glucosidase inhibitory activity. tandfonline.com The inhibitory concentrations for some of these related compounds are presented in the table below.
Inhibitory Activity of Pyrazine and Related Derivatives Against Alpha-Amylase
| Compound Type | Specific Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinoxaline Derivative | Compound 6c | α-Glucosidase | 0.0953 | tandfonline.com |
| Thiazolidinone-Pyrimidine Hybrid | Compound 2b | α-Amylase | 25 µg/mL | researchgate.net |
| Thiazolidinone-Pyrimidine Hybrid | Compound 2f | α-Amylase | 30 µg/mL | researchgate.net |
| Tetra hydro imidazo[1,2-a] pyrazine derivative | Nitro-substituted derivative | α-Amylase | Potent Activity | ajrconline.org |
While the inhibitory potential of this compound against these specific enzymes has not been reported, the activity of its structural analogues suggests that it may also possess such properties.
The mechanism by which an inhibitor reduces enzyme activity can be competitive, non-competitive, uncompetitive, or mixed. wikipedia.org
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. savemyexams.com This type of inhibition is not affected by the substrate concentration.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Kinetic studies on pyrazole (B372694) derivatives inhibiting α-amylase have revealed a mixed mode of inhibition. nih.gov For aminopyrazine inhibitors of the SHP2 phosphatase, a non-competitive (allosteric) mechanism has been elucidated. nih.gov
The likely mechanism of inhibition for this compound would depend on the specific enzyme target. If it were to act on an enzyme with a well-defined active site that can accommodate its structure, it might act as a competitive inhibitor. The 2-amino group and the pyrazine ring could mimic interactions made by the natural substrate. Conversely, if it binds to a site distinct from the active site, it would be a non-competitive inhibitor. Elucidating this would require detailed enzyme kinetic studies.
Structure-activity relationship (SAR) studies on aminopyridines and aminopyrazines have consistently shown that modifications to the amino group and the heterocyclic core can have a profound impact on biological activity. nih.govacs.org For instance, replacement of the pyridine (B92270) core in a series of antimalarial compounds with a pyrazine ring led to potent analogues, underscoring the favorable properties of the aminopyrazine scaffold. nih.gov The nature and position of substituents are critical; for example, in a series of 3-aminopyrazine-2-carboxamides, the length of an alkyl chain on the carboxamide moiety was found to correlate with antibacterial activity. mdpi.com These findings suggest that the isopropyl group in this compound is a key determinant of its potential biological activity, likely influencing its binding affinity and selectivity through hydrophobic interactions.
Modulation of Enzyme Activity (e.g., thioredoxin peroxidase B, alpha-amylase)
Mechanistic Studies of Antimicrobial Action
The antimicrobial potential of pyrazine derivatives has been a subject of significant research interest. nih.govresearchgate.netrsc.org The mechanisms through which these compounds exert their effects are varied and target fundamental biological processes in bacteria and fungi. While the antimicrobial mode of action for pyrazine compounds is not yet fully elucidated, several key mechanisms have been proposed and investigated for the broader class of pyrazine amines and related heterocyclic structures. oup.com
Pyrazine derivatives exhibit antibacterial activity through several distinct mechanisms that disrupt essential bacterial functions. mdpi.com Research on various pyrazine-containing compounds suggests that their mode of action can involve the destruction of the bacterial cell envelope, inhibition of crucial enzymes, or interference with metabolic pathways. mdpi.comnih.govmdpi.com
One primary mechanism is the disruption of the bacterial cell wall or membrane integrity. nih.govmdpi.com Transmission electron microscopy of bacterial cells treated with certain natural compounds has revealed morphological changes, including cytoplasm agglutination and the formation of pores in cell wall membranes. mdpi.com For some pyrazole derivatives, the mode of action was directly attributed to their ability to disrupt the bacterial cell wall. nih.gov
Another significant mechanism is the inhibition of bacterial enzymes essential for survival and replication. mdpi.com Studies on triazolo[4,3-a]pyrazine derivatives suggest they may inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. mdpi.com The protonated amine or nitrogen heterocycles in these structures are thought to form π-cation interactions with amino acid residues of DNA gyrase, contributing to the antibacterial effect. mdpi.com Furthermore, molecular docking studies on pyrazine-2-carboxylic acid derivatives have predicted that the inhibition of GlcN-6-P (Glucosamine-6-phosphate) synthase may be responsible for their antibacterial activity. rjpbcs.com Other research focusing on synthetic 1,3-bis(aryloxy)propan-2-amines, which share the amine functional group, identified potential targeting of the cell division protein FtsZ and the Enoyl-[acyl-carrier-protein] reductase FabI. nih.govnih.gov
The antibacterial efficacy of pyrazine derivatives has been quantified in various studies, with Minimum Inhibitory Concentration (MIC) values indicating their potency against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | mdpi.com |
| Pyrido[2,3-b]pyrazine derivative | Staphylococcus aureus | 0.078 | imist.ma |
| Pyrido[2,3-b]pyrazine derivative | Bacillus cereus | 0.078 | imist.ma |
| Pyrido[2,3-b]pyrazine derivative | Escherichia coli | 0.625 | imist.ma |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Staphylococcus aureus | 125 | rjpbcs.com |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Escherichia coli | 250 | rjpbcs.com |
The antifungal mechanisms of pyrazine derivatives and related heterocyclic compounds often target structures and pathways unique to fungi, primarily the cell wall and cell membrane. seq.esresearchgate.net A major target for many antifungal agents is the ergosterol (B1671047) biosynthetic pathway. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Azole antifungals, for example, inhibit the cytochrome P-450 enzyme 14-α-demethylase (encoded by the ERG11 gene), which is crucial for converting lanosterol (B1674476) to ergosterol. mdpi.com
Another key target is the fungal cell wall, a structure not present in mammalian cells. seq.es Echinocandins, for instance, inhibit the synthesis of β-1,3-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell lysis. mdpi.comnih.gov Polyene antifungals like Amphotericin B act by binding directly to ergosterol in the membrane, forming pores that cause leakage of intracellular components. mdpi.comebsco.com
Research on volatile organic compounds (VOCs) from Streptomyces species has identified pyrazine derivatives, such as 2-ethyl-5-methylpyrazine, as potent antifungal agents. nih.gov These compounds were shown to significantly inhibit both mycelial growth and spore germination of the pathogen Ceratocystis fimbriata. nih.gov Transcriptome analysis revealed that these volatile pyrazines downregulated genes related to ribosomal synthesis, spore development, cell membrane synthesis, and mitochondrial function in the pathogen. nih.gov Hybrid compounds incorporating both pyrazine and 1,2,4-triazole (B32235) scaffolds have also demonstrated significant antifungal activity. rsc.org
| Compound Type | Fungal Strain | Observed Effect | Reference |
|---|---|---|---|
| 2-ethyl-5-methylpyrazine (volatile) | Ceratocystis fimbriata | 100% inhibition of mycelial growth at 50 μL/plate | nih.gov |
| Pyrazine-1,2,4-triazole hybrid (T12) | Candida albicans | MIC = 12.5 μg/mL | rsc.org |
| Pyrazine-1,2,4-triazole hybrid (T14) | Candida albicans | MIC = 12.5 μg/mL | rsc.org |
| Pyrazine-1,2,4-triazole hybrid (T12) | Aspergillus flavus | MIC = 25 μg/mL | rsc.org |
Antibacterial Mechanism of Action
Cellular Pathway Modulation and Signaling Research
Pyrazine derivatives are recognized for their ability to modulate various intracellular signaling pathways, which is central to many of their biological activities, including anticancer effects. researchgate.netresearchgate.net The pyrazine nucleus is often considered a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets like protein kinases. mdpi.comresearchgate.net
Studies on pyrazole amide derivatives have shown they can inhibit cancer cell proliferation by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. nih.gov This modulation leads to changes in the expression of apoptosis-related proteins, ultimately inducing cancer cell death. nih.gov Similarly, certain triazolo[4,3-a]pyrazine derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells, effects that are mediated through the modulation of intracellular signaling pathways. Some compounds in this class have also demonstrated inhibitory effects on specific kinases, such as c-Met kinase.
Aminopyrazine derivatives have been developed as modulators of phosphoinositide 3-kinases (PI3Ks), particularly the gamma isoform (PI3Kγ). google.com PI3Ks are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. google.com By inhibiting PI3Kγ, these compounds can interfere with signaling pathways that are often dysregulated in various diseases. The pyrazine ring's nitrogen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of these molecules to their protein targets. researchgate.net
Antioxidant Mechanisms at the Molecular Level
Pyrazine derivatives have demonstrated notable antioxidant properties, acting through various chemical mechanisms to neutralize free radicals and mitigate oxidative stress. nih.govrjpbcs.com The antioxidant capacity of these compounds is fundamentally linked to their molecular structure, particularly the electron-donating nature of the pyrazine ring and its substituents. researchgate.netnih.gov The primary mechanisms of antioxidant action include direct radical scavenging and the enhancement of endogenous antioxidant systems. researchgate.netmedcraveonline.com
At the molecular level, radical scavenging by antioxidant compounds is generally understood to occur via three main pathways: frontiersin.orgmdpi.com
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. The key parameter for this mechanism is the Bond Dissociation Enthalpy (BDE).
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates. This pathway is evaluated by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). frontiersin.orgmdpi.com
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. This is assessed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). frontiersin.org
Computational studies using Density Functional Theory (DFT) on pyrazine analogues of chalcones have revealed that their radical scavenging activity proceeds via the SET-PT mechanism. mdpi.com The presence of amino groups on the pyrazine ring, as in 2,6-diaminopyrazine derivatives, can confer strong antioxidant properties that are not dependent on the presence of hydroxyl groups, suggesting a different reaction mechanism compared to other phenolic antioxidants. researchgate.net
In addition to direct scavenging, some pyrazine-based metal complexes have been shown to exert antioxidant effects by modulating cellular redox balance. rsc.org For instance, a copper(II) complex with a pyrazine-based ligand was found to cause an upregulation of genes encoding the antioxidant enzymes superoxide (B77818) dismutase (SOD2) and catalase (CAT), thereby enhancing the cell's own defense against oxidative stress. rsc.org
| Mechanism | Description | Key Evaluation Parameters | Reference |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) | frontiersin.orgmdpi.com |
| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is transferred first, followed by the loss of a proton. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | frontiersin.org |
| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost first, followed by the transfer of an electron. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | frontiersin.org |
| Upregulation of Antioxidant Enzymes | Compound induces increased cellular production of endogenous antioxidant enzymes. | Gene expression levels (e.g., SOD2, CAT) | rsc.org |
Applications of 3 Isopropylpyrazin 2 Amine As a Chemical Building Block in Advanced Organic Synthesis
Strategic Role in the Construction of Complex Organic Molecules
3-Isopropylpyrazin-2-amine is a valuable chemical building block, or synthon, for the assembly of more complex molecules. oatext.com Its strategic importance lies in the combination of the electron-deficient pyrazine (B50134) ring and the nucleophilic amino group, which allows for a variety of chemical transformations. This dual reactivity enables its incorporation into larger, more intricate structures, including those found in natural products and pharmacologically active agents.
The 3-isopropylpyrazine core is itself a feature in naturally occurring compounds. For instance, research has identified (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one and related derivatives from actinomycetes, highlighting that this specific substitution pattern exists in nature. researchgate.net The synthesis of such natural products or their analogs often relies on the availability of key building blocks like this compound.
Furthermore, the pyrazine scaffold is a key component of numerous best-selling drugs. beilstein-journals.org The synthesis of complex pharmaceutical agents often involves the strategic introduction of heterocyclic systems. For example, a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor, Sitagliptin, features a fused triazolopiperazine ring system. nih.gov The synthesis of such complex fused heterocycles demonstrates the strategic value of pyrazine-based starting materials in constructing molecules with significant biological activity. nih.gov The amino group on this compound provides a convenient handle for elaboration, allowing chemists to build out complex side chains or participate in cyclization reactions to form fused ring systems, a common strategy in the total synthesis of natural products and their analogs. thieme-connect.com
Development of Novel Heterocyclic Scaffolds and Architectures
The development of novel heterocyclic scaffolds is a central theme in medicinal chemistry, as these new architectures can lead to compounds with unique biological activities. this compound is an ideal precursor for creating new heterocyclic systems due to the reactive amino group, which can participate in various cyclization and multicomponent reactions. tandfonline.com
One prominent example is the synthesis of imidazo[1,2-a]pyrazine (B1224502) scaffolds. These bicyclic systems can be constructed efficiently through a three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide. nih.gov In this context, this compound can react with a diverse set of aldehydes and isocyanides to generate a library of substituted imidazo[1,2-a]pyrazines. This reaction forms multiple chemical bonds in a single, atom-economical step, which is a highly desirable feature in modern organic synthesis. nih.gov
Table 1: Representative Three-Component Reaction for Imidazo[1,2-a]pyrazine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold |
|---|---|---|---|---|
| This compound | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Sc(OTf)₃ | Substituted Imidazo[1,2-a]pyrazine |
This table illustrates a general reaction scheme based on established methodologies for synthesizing imidazo[1,2-a]pyrazine scaffolds. nih.gov
Analogous strategies have been successfully employed to create other fused heterocyclic systems from amino-azaheterocycles. For example, aminopyrazoles can be diazotized and cyclized to form pyrazolo[3,4-d] beilstein-journals.orgrsc.orgtriazin-4-ones, demonstrating how an amino group adjacent to a ring nitrogen can be used to construct a new fused triazine ring. conicet.gov.ar This type of synthetic logic is directly applicable to this compound for the generation of novel pyrazino-fused heterocycles. The synthesis of such unique scaffolds is crucial for exploring new areas of chemical space and identifying molecules with novel therapeutic properties. organic-chemistry.org
Use in Combinatorial Chemistry and Synthesis of Chemical Libraries
Combinatorial chemistry is a powerful technique used to rapidly generate large numbers of diverse, yet structurally related, molecules known as chemical libraries. ijpsr.com These libraries are then screened to identify compounds with desirable properties, a process that has accelerated drug discovery. beilstein-journals.org Building blocks for these libraries must be readily available and possess functional groups that allow for reliable, high-throughput reactions.
This compound is well-suited for this role. The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients. tandfonline.comrsc.org The primary amine of this compound serves as an excellent chemical handle for diversification. It can undergo a wide range of robust reactions, such as amide bond formation, reductive amination, and participation in multicomponent reactions, which are staples of combinatorial synthesis. rsc.orgmdpi.com
For example, in a "split-and-pool" synthesis, a set of building blocks can be systematically reacted with the amino group of this compound to create a large library. rsc.org The resulting products can then be further functionalized if other reactive sites are present on the pyrazine ring, leading to a vast and diverse collection of novel compounds. mdpi.com The generation of such scaffold-based libraries allows for the systematic exploration of the structure-activity relationship (SAR) around the 3-isopropylpyrazine core. ijpsr.com
Table 2: Suitability of this compound for Combinatorial Library Synthesis
| Feature | Relevance to Combinatorial Chemistry |
|---|---|
| Privileged Scaffold | The pyrazine core is frequently found in bioactive molecules, increasing the probability of finding hits within the library. mdpi.com |
| Reactive Handle | The primary amine (R-NH₂) is highly reactive and versatile, suitable for various high-throughput reactions. rsc.org |
| Potential for Diversity | Can be combined with large sets of diverse building blocks (e.g., carboxylic acids, aldehydes) to generate extensive libraries. rsc.org |
| Scaffold Rigidity | The aromatic pyrazine ring provides a rigid core, which helps in pre-organizing the appended functional groups for target binding. |
This table summarizes the key features that make this compound an attractive building block for creating chemical libraries.
Precursor for the Development of Functional Materials and Probes
Functional materials are substances designed with specific properties that allow them to perform a particular function, such as sensing, catalysis, or exhibiting unique electronic characteristics. This compound, and pyrazine derivatives in general, can serve as precursors for such materials. The electron-deficient nature of the pyrazine ring, combined with the potential for modification at the amino group, makes it a candidate for creating novel donor-acceptor (D-A) systems. mdpi.com
These D-A compounds are of great interest in materials science for their photoelectric properties. By coupling an electron-donating moiety to the pyrazine acceptor, materials with specific intramolecular charge transfer (ICT) characteristics can be synthesized. mdpi.com Pyrazine derivatives have been incorporated into materials for applications such as electromemory devices and organic sensitizers. mdpi.com The amino group of this compound provides a straightforward point of attachment for various donor groups, allowing for the fine-tuning of the resulting material's electronic properties.
Furthermore, amine-functionalized molecules are widely used to create chemical sensors and molecular probes. oatext.com The nitrogen lone pair can coordinate with metal ions, and this interaction can be designed to produce a detectable signal (e.g., a change in fluorescence). By incorporating the this compound scaffold into a larger system, it is possible to develop probes for detecting specific analytes, such as heavy metal ions. oatext.com The synthesis of such functional materials often relies on the predictable reactivity of building blocks like aminopyrazines.
Integration into Fragment-Based Drug Discovery and Design
Fragment-Based Drug Discovery (FBDD) is a modern drug discovery paradigm that starts with identifying very small molecules, or "fragments," that bind weakly to a biological target. wikipedia.orgfrontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like leads. biosolveit.de An ideal fragment library is composed of compounds with low molecular weight (typically < 300 Da), low complexity, and high water solubility. wikipedia.org
This compound (molecular weight: 137.18 g/mol ) fits the profile of a typical fragment. sigmaaldrich.com The pyrazine heterocycle is a desirable scaffold in FBDD because it is a rigid, polar structure that can form specific interactions within a protein's binding pocket. nih.gov Screening campaigns often identify fragments containing such nitrogen-rich heterocyclic cores. nih.gov
Once a fragment like this compound is identified as a binder to a protein target, its structure is typically determined by X-ray crystallography. nih.gov This structural information reveals "growth vectors"—specific points on the fragment from which it can be elaborated to achieve higher affinity and selectivity. The amino group and the pyrazine ring itself offer multiple potential vectors for synthetic modification. This "fragment growing" or "fragment linking" approach allows medicinal chemists to rationally design more potent molecules by building upon the initial interactions of the fragment core. biosolveit.de The use of privileged scaffolds like pyrazine in FBDD increases the efficiency of the discovery process, as these fragments are more likely to lead to compounds with favorable drug-like properties. nih.gov
Supramolecular Chemistry and Molecular Recognition Phenomena
Non-Covalent Interactions of 3-Isopropylpyrazin-2-amine Derivatives
The non-covalent interactions of this compound derivatives are fundamental to their role in supramolecular chemistry. These interactions, including hydrogen bonding, metal coordination, π-π stacking, and hydrophobic effects, govern the self-assembly of these molecules into well-defined structures.
Hydrogen bonding is a critical directional force in the self-assembly of pyrazine (B50134) derivatives. The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as acceptors. This dual functionality allows for the formation of extensive hydrogen-bonding networks, leading to the creation of one-, two-, and even three-dimensional supramolecular architectures. beilstein-journals.orguni-bayreuth.de
The self-assembly of pyrazine derivatives can also be influenced by the solvent and substrate. For example, the self-assembly of a pyrazine-derived molecule with pyridine (B92270) pendants at a solution-solid interface revealed polymorphic structures, emphasizing the role of weak intermolecular hydrogen bonding and molecule-substrate interactions. researchgate.net
The nitrogen atoms of the pyrazine ring in this compound and its derivatives are excellent coordination sites for metal ions. This property allows for the construction of a wide variety of metal-organic supramolecular structures. The coordination of metal ions can lead to the formation of discrete polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). scispace.comgla.ac.ukmassey.ac.nz
The coordination geometry of the metal ion and the bridging nature of the pyrazine ligand play a crucial role in determining the final architecture of the supramolecular assembly. mdpi.com For example, pyrazine-based ligands have been used to create binuclear complexes and grid-type structures. acs.orgrsc.org In a study involving chloro-substituted pyrazin-2-amine ligands and copper(I) bromide, both monodentate and bidentate coordination modes were observed, leading to the formation of 1D and 2D coordination polymers. mdpi.com The specific coordination mode was found to be influenced by the position of the chloro substituent on the pyrazine ring. mdpi.com
The resulting supramolecular structures can exhibit interesting properties, such as tunable nanocavities and potential applications in nanotechnology as sensors or switches. rsc.orgrsc.org The self-assembly process is often driven by the coordination of the metal to the ligand, a fundamental principle in the development of functional nanostructured materials. scielo.br
Table 1: Examples of Metal Coordination with Pyrazine Derivatives
| Pyrazine Derivative | Metal Ion | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Chloro-substituted pyrazin-2-amines | Copper(I) | 1D and 2D coordination polymers | mdpi.com |
| 3,6-bis(2'-pyridyl)-1,2,4,5-tetrazine (bptz) | Silver(I) | Polymeric and dinuclear compounds | acs.org |
| Pyrazine-based tectons with pyridine pendants | Not specified | Supramolecular hexagons | rsc.org |
| 2-aminopyrazine (B29847) | Cobalt(II), Copper(II) | 1D coordination polymers | nih.gov |
π-π stacking interactions between the aromatic pyrazine rings are another significant non-covalent force driving the assembly of these molecules. These interactions, where the electron-rich π systems of adjacent rings align, contribute to the stability of the resulting supramolecular structures. researchgate.net The strength and geometry of these interactions can be influenced by substituents on the pyrazine ring. For example, tetrachlorophenazine derivatives have been shown to form J-aggregates through π-π stacking with a short stacking distance of 3.38 Å. nih.gov
Hydrophobic interactions, driven by the tendency of nonpolar groups like the isopropyl substituent to minimize contact with water, also play a crucial role, particularly in aqueous environments. nih.govlibretexts.org The interplay of π-π stacking and hydrophobic interactions can lead to the formation of complex structures such as helical fibers and supercoiled ensembles. nih.gov
In some systems, π-π stacking works in concert with other non-covalent interactions, such as hydrogen bonding and halogen bonding, to stabilize the final assembly. researchgate.net Computational studies have shown that in certain complexes, the formation of a π-π stack can enhance the strength of a concurrent halogen bond, and vice versa. researchgate.net The hydrophobic effect is a major driving force in the binding of some pyrazine derivatives to proteins, contributing to ligand affinity and specificity. acs.orgpnas.org
Metal Coordination Chemistry for Supramolecular Structures
Host-Guest Chemistry and Encapsulation Studies
The ability of self-assembled structures of this compound derivatives to form cavities makes them suitable candidates for host-guest chemistry. These cavities can encapsulate smaller guest molecules, leading to the formation of inclusion complexes. This area of research is significant for applications such as drug delivery, sensing, and catalysis.
While specific encapsulation studies focusing solely on this compound are not extensively documented in the provided search results, the principles are well-established for related pyrazine systems. For instance, self-assembled porphyrin dimers have been shown to act as highly specific receptors for pyrazine derivatives, forming ternary complexes with high equilibrium constants. acs.org The design of pyrazine-based tectons has led to supramolecular structures with tunable nanocavities, suggesting their potential for host-guest applications. beilstein-journals.orgrsc.org The encapsulation of guest molecules can be influenced by the size, shape, and chemical properties of both the host cavity and the guest molecule.
Molecular Recognition Mechanisms and Selectivity Principles
The directional nature of hydrogen bonds and the specific coordination geometries of metals allow for a high degree of selectivity in the formation of supramolecular assemblies. researchgate.netscielo.br For example, the binding of pyrazine derivatives to a self-assembled porphyrin dimer showed high specificity, where the pyrazine could coordinate to two zinc atoms within the dimer's cavity. acs.org The design of the host can allow for the recognition of specific guest molecules, even those with large side moieties, by providing "windows" or flexible binding sites. acs.org
The principles of molecular recognition are also crucial in biological systems. For example, the binding of pyrazine derivatives to proteins is a highly selective process governed by a combination of hydrophobic interactions and hydrogen bonding. acs.org
Design of Functional Supramolecular Architectures and Devices
A major goal of supramolecular chemistry is the design and construction of functional architectures and devices on the molecular scale. By carefully selecting the molecular building blocks and controlling the self-assembly process, it is possible to create materials with novel electronic, optical, or catalytic properties.
Pyrazine-based systems have shown promise in the development of such functional materials. For instance, pyrazine-based donor-acceptor systems that form supramolecular nanoassemblies have been developed as efficient metal-free photoredox catalytic systems. researchgate.netacs.org These assemblies can absorb visible light and generate reactive oxygen species for use in organic transformations. researchgate.net
The coordination-driven self-assembly of pyrazine-based ligands has been used to create supramolecular hexagons with potential applications in nanotechnology. rsc.org Furthermore, grid-type complexes formed from pyrazine-bipyridine hybrid ligands have potential as molecular-scale sensors, switches, and information storage devices. rsc.org The ability to tune the properties of these supramolecular architectures by modifying the pyrazine-based building blocks opens up a wide range of possibilities for the development of new functional materials and devices. scielo.br
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-aminopyrazine |
| Chloro-substituted pyrazin-2-amines |
| 3,6-bis(2'-pyridyl)-1,2,4,5-tetrazine (bptz) |
| Pyrazinedione |
| Tetrachlorophenazine |
| 2-methoxy-3-isopropylpyrazine |
| Pyridine |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the pyrazine ring structure and substituent positions. For example, the isopropyl group’s methyl protons appear as a doublet in the 1.0–1.5 ppm range, while aromatic protons resonate between 7.0–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. Use a C18 column and a mobile phase of acetonitrile/water (70:30) .
How do steric and electronic effects of the isopropyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The isopropyl group introduces steric hindrance, slowing down reactions at the 2-amine position but enhancing regioselectivity. For example, in Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) improve coupling efficiency by stabilizing the palladium intermediate. Electronically, the amine group activates the pyrazine ring toward electrophilic substitution, while the isopropyl group slightly deactivates it via inductive effects. Computational studies (DFT) can model these interactions to predict reaction sites .
What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or structural analogs. For instance:
- Enzyme Assays: Differences in buffer pH (e.g., Tris-HCl vs. phosphate buffers) can alter ionization states of the amine group, affecting binding affinity. Standardize assay pH to 7.4 for consistency .
- Structural Analogues: Compare with fluorinated derivatives (e.g., 3-Chloro-5-methylpyrazin-2-amine) to isolate the role of halogen vs. alkyl substituents. Use SAR (Structure-Activity Relationship) models to quantify contributions of steric and electronic factors .
How can computational methods guide the design of this compound derivatives with enhanced pharmacological properties?
Advanced Research Question
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). The pyrazine nitrogen atoms often form hydrogen bonds with catalytic lysine residues .
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity. The isopropyl group improves lipophilicity (logP ~2.5), but may reduce solubility; introduce polar groups (e.g., hydroxyl) to balance .
What are the best practices for reporting experimental data on this compound in peer-reviewed studies?
Q. Methodological Guidance
- Synthesis Protocols: Report exact molar ratios, solvent volumes, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh) .
- Biological Data: Include IC₅₀ values with 95% confidence intervals, positive/negative controls (e.g., staurosporine for kinase inhibition), and statistical tests (e.g., ANOVA with Tukey post-hoc) .
How does the compound’s stability under varying pH and temperature conditions impact storage and experimental reproducibility?
Advanced Research Question
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). HPLC monitoring reveals degradation products (e.g., oxidized pyrazine derivatives at acidic pH). Store at -20°C in amber vials under nitrogen to prevent oxidation .
- Buffer Compatibility: Avoid phosphate buffers at high temperatures (>37°C), which catalyze hydrolysis of the amine group .
What are the critical considerations for scaling up this compound synthesis from lab to pilot plant?
Q. Methodological Guidance
- Continuous Flow Reactors: Improve yield consistency and safety by avoiding exothermic hotspots. Use microreactors with residence times <10 minutes .
- Waste Management: Recover solvents (e.g., acetonitrile) via distillation and neutralize acidic byproducts with aqueous NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
